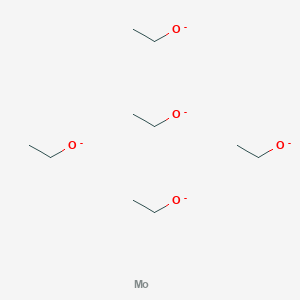
Pentaethoxymolybdenum(V)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pentaethoxymolybdenum(V) is a chemical compound that features molybdenum in the +5 oxidation state, coordinated with five ethoxy groups
準備方法
Synthetic Routes and Reaction Conditions
Pentaethoxymolybdenum(V) can be synthesized through the reaction of molybdenum pentachloride with ethanol under controlled conditions. The reaction typically involves the gradual addition of ethanol to a solution of molybdenum pentachloride in an inert atmosphere to prevent oxidation. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
While specific industrial production methods for pentaethoxymolybdenum(V) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels, continuous addition of reagents, and efficient cooling systems to manage the exothermic nature of the reaction. Purification of the product may involve distillation or recrystallization techniques.
化学反応の分析
Types of Reactions
Pentaethoxymolybdenum(V) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of molybdenum.
Reduction: It can be reduced to lower oxidation states, such as molybdenum(III) or molybdenum(IV).
Substitution: The ethoxy groups can be substituted with other ligands, such as halides or other alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as hydrogen gas, hydrazine, or sodium borohydride are used.
Substitution: Halides like chlorine or bromine, and other alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum compounds, such as molybdenum trioxide.
Reduction: Lower oxidation state molybdenum compounds, such as molybdenum trichloride.
Substitution: Compounds with different ligands, such as molybdenum pentachloride or molybdenum pentabromide.
科学的研究の応用
Pentaethoxymolybdenum(V) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including oxidation and reduction processes.
Materials Science: It is studied for its potential use in the development of new materials with unique electronic and optical properties.
Chemistry: It serves as a precursor for the synthesis of other molybdenum compounds and complexes.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in medicine, although specific uses are still under investigation.
作用機序
The mechanism by which pentaethoxymolybdenum(V) exerts its effects depends on the specific reaction or application. In catalysis, it typically acts by providing a reactive molybdenum center that can facilitate the transfer of electrons or atoms between reactants. The ethoxy groups can stabilize the molybdenum center and influence its reactivity. Molecular targets and pathways involved in its action are specific to the reaction conditions and the nature of the reactants.
類似化合物との比較
Similar Compounds
Molybdenum Pentachloride: Similar in structure but with chloride ligands instead of ethoxy groups.
Molybdenum Pentabromide: Similar but with bromide ligands.
Molybdenum Trioxide: A higher oxidation state compound with different properties.
Uniqueness
Pentaethoxymolybdenum(V) is unique due to the presence of ethoxy groups, which provide different solubility and reactivity compared to halide or oxide ligands. This makes it particularly useful in organic synthesis and catalysis, where specific ligand environments are required.
生物活性
Pentaethoxymolybdenum(V) is a complex of molybdenum that has garnered interest due to its potential biological activities, particularly in enzymatic processes and environmental applications. This article reviews the available literature on the biological activity of this compound, highlighting its role in enzymatic functions, biosorption capabilities, and potential therapeutic applications.
1. Molybdenum in Biological Systems
Molybdenum (Mo) is an essential trace element that plays a critical role in various biological processes. It serves as a cofactor for more than 60 enzymes, including nitrogenase and nitrate reductase, which are vital for nitrogen fixation and metabolism in both prokaryotes and eukaryotes . The redox states of molybdenum, particularly Mo(V) and Mo(VI), are crucial for its biological functions. Mo(V) can be produced through the bio-oxidation of molybdenite (MoS₂) and is known to participate actively in electron transfer processes within cells .
2.1 Enzymatic Functions
Pentaethoxymolybdenum(V) exhibits significant enzymatic activity due to its ability to mimic the natural cofactors found in molybdenum-containing enzymes. Studies have shown that reduced forms of molybdenum can enhance the catalytic efficiency of various biochemical reactions. For instance, Mo(V) complexes can facilitate electron transfer reactions, which are essential for metabolic processes .
2.2 Biosorption Properties
Research has indicated that Pentaethoxymolybdenum(V) can effectively act as a biosorbent for the removal of heavy metals from wastewater. A study demonstrated that biomass from Posidonia oceanica could be utilized to remove vanadium(III) and molybdenum(V) from aqueous solutions, suggesting a synergistic effect when both metals are present . This property highlights the potential environmental applications of Pentaethoxymolybdenum(V) in bioremediation efforts.
| Metal | Biosorbent | Removal Efficiency |
|---|---|---|
| Vanadium(III) | Posidonia oceanica | High |
| Molybdenum(V) | Posidonia oceanica | High |
3.1 Case Study: Enzymatic Activity Enhancement
A notable case study explored the use of Pentaethoxymolybdenum(V) in enhancing the activity of nitrogenase enzymes in certain bacteria. The study found that the presence of Mo(V) significantly increased nitrogen fixation rates compared to controls without molybdenum supplementation . This finding underscores the importance of molybdenum complexes in agricultural biotechnology.
3.2 Environmental Impact Study
Another research effort investigated the environmental implications of using Pentaethoxymolybdenum(V) for wastewater treatment. The results indicated that not only did it effectively reduce metal concentrations, but it also supported microbial growth in treated effluents, promoting a sustainable approach to waste management . This dual benefit illustrates its potential as an eco-friendly solution for industrial applications.
4. Conclusion
Pentaethoxymolybdenum(V) demonstrates considerable promise due to its biological activities related to enzymatic functions and environmental applications such as biosorption. Its ability to enhance enzymatic reactions and remove toxic metals from wastewater positions it as a valuable compound in both biochemistry and environmental science. Further research is necessary to explore its full potential and optimize its applications across various fields.
特性
CAS番号 |
65756-25-4 |
|---|---|
分子式 |
C10H30MoO5 |
分子量 |
326.29 g/mol |
IUPAC名 |
ethanol;molybdenum |
InChI |
InChI=1S/5C2H6O.Mo/c5*1-2-3;/h5*3H,2H2,1H3; |
InChIキー |
ABGLZESYHATICB-UHFFFAOYSA-N |
SMILES |
CC[O-].CC[O-].CC[O-].CC[O-].CC[O-].[Mo] |
正規SMILES |
CCO.CCO.CCO.CCO.CCO.[Mo] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















